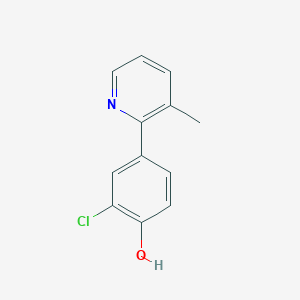

2-Chloro-4-(3-methylpyridin-2-yl)phenol

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C12H10ClNO |

|---|---|

Molecular Weight |

219.66 g/mol |

IUPAC Name |

2-chloro-4-(3-methylpyridin-2-yl)phenol |

InChI |

InChI=1S/C12H10ClNO/c1-8-3-2-6-14-12(8)9-4-5-11(15)10(13)7-9/h2-7,15H,1H3 |

InChI Key |

AOYYSKQLZUVEIE-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(N=CC=C1)C2=CC(=C(C=C2)O)Cl |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Transformations of 2 Chloro 4 3 Methylpyridin 2 Yl Phenol

Strategies for the Construction of the 2-Chloro-4-(3-methylpyridin-2-yl)phenol Core Structure

The assembly of the this compound framework can be envisioned through two main pathways. The first involves the initial coupling of a phenolic and a pyridine (B92270) moiety, followed by selective chlorination. The second, and often more direct, approach involves the coupling of a pre-chlorinated phenolic precursor with a suitable pyridine derivative.

A key challenge in the synthesis of this compound is the regioselective introduction of the chlorine atom onto the phenolic ring. Phenols are highly activated systems, and direct chlorination can often lead to a mixture of ortho and para isomers, as well as over-chlorination. Therefore, controlled and selective methods are paramount.

One advanced strategy to achieve regioselectivity is the use of a directing group, or "auxiliary," that positions a catalyst to functionalize a specific C-H bond. While direct synthesis of this compound via this method on the 4-(3-methylpyridin-2-yl)phenol precursor has not been extensively reported, the principle can be applied. In this hypothetical approach, the nitrogen atom of the pyridine ring could potentially act as a directing group in concert with a transition metal catalyst, guiding chlorination to the ortho position of the phenolic hydroxyl group.

Palladium-catalyzed C-H functionalization is a powerful tool in this regard. The pyridine moiety can coordinate to the palladium center, forming a cyclometalated intermediate that brings the ortho C-H bond of the phenol (B47542) into close proximity for chlorination. This approach offers high regioselectivity, often under mild reaction conditions.

Table 1: Representative Conditions for Auxiliary-Directed C-H Functionalization

| Catalyst | Ligand | Directing Group | Solvent | Temperature (°C) | Yield (%) |

| Pd(OAc)₂ | None | Pyridine | Dichloroethane | 100 | Varies |

| [Ru(p-cymene)Cl₂]₂ | KOPiv | Carboxylic Acid | Dichloroethane | 80 | Good |

| Rh₂(OAc)₄ | None | Various N-heterocycles | Dichloromethane | Room Temp | Moderate to High |

Note: This table presents generalized conditions for auxiliary-directed C-H functionalization and may not be directly applicable to the synthesis of this compound without experimental optimization.

Catalyzed chlorination of a 4-(3-methylpyridin-2-yl)phenol precursor offers another route to the target molecule. Various catalysts can be employed to enhance the selectivity of the chlorination reaction, favoring the formation of the desired 2-chloro isomer. The reaction of hypochlorous acid (HOCl) with phenolic compounds typically proceeds via electrophilic attack at the ortho and para positions. Catalysts can modulate the reactivity of the chlorinating agent or the substrate to favor one position over the other.

For instance, certain Lewis acids or supported catalysts can influence the regioselectivity of chlorination. The choice of solvent and chlorinating agent (e.g., N-chlorosuccinimide, sulfuryl chloride) also plays a crucial role in directing the outcome of the reaction.

An alternative and often more convergent strategy involves the formation of the aryl-pyridine bond as a key step. This approach allows for the use of readily available and appropriately substituted phenolic and pyridyl precursors.

The introduction of the 3-methylpyridin-2-yl moiety can be achieved through various coupling strategies. These methods typically involve the reaction of a functionalized phenol with a functionalized pyridine. For example, a 2-chloro-4-halophenol could be reacted with a 3-methyl-2-pyridyl organometallic reagent.

Among the most powerful and versatile methods for constructing aryl-aryl bonds is the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. organic-chemistry.orglibretexts.org This reaction involves the coupling of an organoboron compound (such as a boronic acid or ester) with an organic halide or triflate in the presence of a palladium catalyst and a base.

For the synthesis of this compound, a plausible Suzuki coupling strategy would involve the reaction of a 2-chloro-4-halophenol (e.g., 2-chloro-4-bromophenol or 2-chloro-4-iodophenol) with 3-methyl-2-pyridylboronic acid or its corresponding boronate ester. The success of this reaction hinges on the choice of catalyst, ligand, base, and solvent. The general mechanism for the Suzuki coupling involves three main steps: oxidative addition of the aryl halide to the Pd(0) catalyst, transmetalation of the organoboron species to the palladium complex, and reductive elimination to form the C-C bond and regenerate the catalyst. libretexts.org

The use of highly active catalyst systems, often employing bulky and electron-rich phosphine (B1218219) ligands, has expanded the scope of the Suzuki reaction to include challenging substrates like heteroaryl halides and sterically hindered coupling partners. nih.gov

Table 2: Representative Conditions for Suzuki-Miyaura Coupling of Pyridine Derivatives

| Palladium Source | Ligand | Base | Solvent | Temperature (°C) | Yield (%) | Reference |

| Pd(PPh₃)₄ | PPh₃ | K₂CO₃ | Toluene/H₂O | 100 | Good to Excellent | researchgate.net |

| Pd₂(dba)₃ | SPhos | K₃PO₄ | 1,4-Dioxane | 80-100 | High | nih.gov |

| Pd(OAc)₂ | XPhos | K₃PO₄ | t-Amyl alcohol | 100 | High | nih.gov |

Note: This table presents typical conditions for Suzuki-Miyaura couplings involving pyridine derivatives and may require optimization for the specific synthesis of this compound.

Pyridine Moiety Introduction and Substituent Control

Exploration of Derivatization and Structural Modification

The this compound scaffold offers several avenues for derivatization to explore structure-activity relationships and fine-tune its physicochemical properties.

The phenolic hydroxyl group is a prime site for modification. nih.gov Its reactivity is influenced by its acidity, which in turn is affected by the electronic nature of the substituents on the aromatic rings.

Common derivatization reactions of the phenolic hydroxyl group include:

Etherification: Reaction with alkyl halides or other electrophiles in the presence of a base to form ethers.

Esterification: Acylation with acid chlorides or anhydrides to produce esters.

Conversion to a leaving group: Transformation into a sulfonate ester (e.g., tosylate or triflate) to enable cross-coupling reactions at the C-O bond. acs.org

The derivatization of phenolic hydroxyl groups can be achieved using various reagents. For example, pentafluoropyridine (B1199360) has been used as a derivatizing agent for the quantification of phenolic groups. nrel.govnrel.gov Another method involves derivatization with reagents like 2-chloro-1,3,2-dioxaphospholane (B43518) for NMR analysis. researchgate.net

| Derivatization Reaction | Reagents and Conditions | Product Type |

| Etherification | Alkyl halide, Base (e.g., K2CO3), Solvent (e.g., Acetone) | Aryl ether |

| Esterification | Acid chloride/anhydride, Base (e.g., Pyridine) | Aryl ester |

| Sulfonylation | Sulfonyl chloride (e.g., TsCl), Base (e.g., Pyridine) | Sulfonate ester |

The synthesis of analogs with different substituents on the pyridine ring can be achieved by starting with appropriately substituted pyridine precursors. For example, a variety of substituted 2-halopyridines can be used in Suzuki-Miyaura coupling reactions to introduce different functional groups at various positions on the pyridine ring. researchgate.netnih.gov

The reactivity of substituted pyridines in side-chain reactions is also a viable strategy for analog synthesis. The acidity of benzylic hydrogens on alkyl-substituted pyridines allows for deprotonation and subsequent reaction with electrophiles. pearson.com This approach could be used to modify the existing methyl group or to introduce new functionalized side chains.

The position of the chlorine atom on the phenolic ring can significantly impact the molecule's properties and synthetic accessibility. The synthesis of isomers with the chlorine at different positions would require starting with the corresponding isomeric chlorophenol precursors. For instance, the synthesis of 3-chloro-2-vinylphenol (B8761548) has been reported through a multi-step sequence starting from cyclohexanone. google.com A similar strategic approach could be adapted for the synthesis of different chloro-substituted pyridinylphenol isomers. The synthesis of 2-chloro-4-aminophenol has also been described, which could serve as a precursor to other functionalized analogs. google.com

The synthesis of various chloropyridine isomers is also well-established. For example, 2-chloropyridine (B119429) can be synthesized by the chlorination of pyridine or from pyridine-N-oxides. chempanda.com 3-Chloropyridine can be formed from the reaction of pyrrole (B145914) with dichlorocarbene. chempanda.com Utilizing these different isomers in a cross-coupling reaction would allow for systematic exploration of the effect of halogen position on the final compound's properties.

Advanced Spectroscopic and Structural Characterization of 2 Chloro 4 3 Methylpyridin 2 Yl Phenol and Its Derivatives

Mass Spectrometry Techniques

Liquid Chromatography-Mass Spectrometry (LC-MS)

Liquid chromatography-mass spectrometry (LC-MS) is an essential technique for the analysis of substituted phenolic compounds like 2-Chloro-4-(3-methylpyridin-2-yl)phenol. It combines the separation power of liquid chromatography with the sensitive detection and structural information provided by mass spectrometry. rsc.org This method is adept at separating the target compound from impurities, starting materials, and byproducts that may be present in a reaction mixture. shimadzu.com

Typically, a reversed-phase HPLC column, such as a C18, is used for separation, with a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, often with additives like formic acid to improve peak shape and ionization efficiency. lcms.czredalyc.org The mass spectrometer, commonly equipped with an electrospray ionization (ESI) source, can be operated in both positive and negative ion modes to detect the protonated molecule [M+H]⁺ or the deprotonated molecule [M-H]⁻, respectively. Given the phenolic hydroxyl group, negative ion mode is often highly effective for this class of compounds. nih.gov

Tandem mass spectrometry (MS/MS) experiments can be performed to further confirm the structure. By selecting the parent ion and subjecting it to collision-induced dissociation (CID), characteristic fragment ions are produced. For this compound, fragmentation would likely involve cleavage of the bond between the pyridine (B92270) and phenol (B47542) rings, as well as losses of small molecules like CO or HCl.

Table 1: Expected LC-MS Parameters and Fragments for this compound

| Parameter | Expected Value/Observation |

| Molecular Formula | C₁₂H₁₀ClNO |

| Monoisotopic Mass | 219.0451 g/mol |

| Ionization Mode | ESI (Positive/Negative) |

| Parent Ion [M+H]⁺ | m/z 220.0529 |

| Parent Ion [M-H]⁻ | m/z 218.0373 |

| Major Fragment Ions | Loss of CH₃, loss of Cl, cleavage of the pyridinyl-phenol bond |

High-Resolution Mass Spectrometry (HRMS)

High-resolution mass spectrometry (HRMS) is a powerful tool for the unambiguous confirmation of the elemental composition of this compound. mdpi.com Unlike nominal mass spectrometry, HRMS instruments, such as Orbitrap or time-of-flight (TOF) analyzers, measure the mass-to-charge ratio (m/z) of an ion with very high accuracy (typically within 5 ppm). mdpi.com This precision allows for the determination of a unique molecular formula from the exact mass. chemrxiv.org

For this compound (C₁₂H₁₀ClNO), the calculated monoisotopic mass is 219.0451 u. An HRMS measurement yielding a mass very close to this value would provide strong evidence for this specific formula, helping to distinguish it from other potential isomers or compounds with the same nominal mass. The characteristic isotopic pattern resulting from the presence of a chlorine atom (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) would also be clearly resolved, further corroborating the compound's identity. mdpi.com

Table 2: HRMS Data for this compound

| Ion Adduct | Molecular Formula | Calculated Exact Mass | Measured Mass (Hypothetical) | Mass Error (ppm) |

| [M+H]⁺ | C₁₂H₁₁ClNO⁺ | 220.0524 | 220.0522 | -0.91 |

| [M+Na]⁺ | C₁₂H₁₀ClNNaO⁺ | 242.0343 | 242.0340 | -1.24 |

X-ray Crystallographic Studies

Elucidation of Solid-State Molecular Geometry and Conformation

Single-crystal X-ray diffraction analysis of compounds similar to this compound reveals key structural features. The molecule is expected to be largely planar, although a slight dihedral angle between the pyridine and phenol rings is anticipated due to steric hindrance between the ortho-substituents and adjacent hydrogen atoms. iucr.orgnih.gov For instance, in related structures like 2-[(5-Chloropyridin-2-ylimino)methyl]phenol, the dihedral angle between the aromatic rings is minimal, around 1.78°. iucr.org Bond lengths and angles are expected to fall within standard ranges for sp²-hybridized carbon atoms, C-Cl bonds, C-O bonds, and the aromatic C-N bonds of the pyridine ring. researchgate.net The conformation is often stabilized by an intramolecular hydrogen bond between the phenolic hydroxyl group and the nitrogen atom of the pyridine ring, forming a stable six-membered ring motif. iucr.org

Table 3: Typical Bond Lengths and Angles from Related Crystal Structures

| Parameter | Typical Value | Reference Compound Type |

| C-Cl Bond Length | 1.73 - 1.75 Å | Chloro-substituted aromatics |

| Phenolic C-O Bond Length | 1.35 - 1.37 Å | Phenol derivatives |

| Pyridine C=N Bond Length | 1.33 - 1.35 Å | Pyridine derivatives |

| Dihedral Angle (Py-Ph) | 1° - 15° | Substituted bi-aromatic systems iucr.orgnih.govnih.gov |

Analysis of Intermolecular Interactions (e.g., Hydrogen Bonding, π-π Stacking)

The way molecules arrange themselves in a crystal is governed by a network of non-covalent intermolecular interactions. rsc.org For this compound, hydrogen bonding is expected to be a dominant feature. The phenolic hydroxyl group is a strong hydrogen bond donor, and it can form intermolecular hydrogen bonds with the nitrogen atom of the pyridine ring of an adjacent molecule, leading to the formation of chains or dimers. researchgate.net

In addition to hydrogen bonding, π-π stacking interactions between the aromatic pyridine and phenol rings are significant forces in the crystal packing. rsc.orghelsinki.fi These interactions occur when the planar aromatic rings of adjacent molecules align in either a face-to-face or offset fashion, with typical centroid-to-centroid distances ranging from 3.5 to 3.8 Å. nih.gov The presence of both hydrogen bonds and π-π stacking interactions creates a robust supramolecular architecture. rsc.org The interplay between these forces is crucial; for example, hydrogen bonding can influence the electronic properties of the aromatic rings, thereby strengthening the π-π stacking interactions. rsc.orghelsinki.fi

Electron Paramagnetic Resonance (EPR) Spectroscopy for Metal Complexes

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a spectroscopic technique specifically used for studying species that have unpaired electrons, such as transition metal complexes. numberanalytics.combohrium.com When this compound acts as a ligand and coordinates to a paramagnetic metal ion (e.g., Cu(II), Ru(III), Cr(III)), EPR spectroscopy provides detailed information about the electronic structure of the metal center. rsc.orgrsc.org

The EPR spectrum of a metal complex is characterized by its g-factors and hyperfine coupling constants (A). The g-factor provides information about the electronic environment around the unpaired electron. numberanalytics.com For instance, in a Cu(II) complex, the g-tensor values can help determine the geometry of the coordination sphere (e.g., square planar vs. tetrahedral). researchgate.netmdpi.com The hyperfine coupling constant, A, arises from the interaction between the electron spin and the nuclear spin of the metal ion (e.g., ⁶³Cu, ⁶⁵Cu, ⁵³Cr) and any coordinated ligand atoms with a nuclear spin (e.g., ¹⁴N). researchgate.net The magnitude of the A value provides insight into the degree of covalency in the metal-ligand bond and the nature of the ground-state molecular orbital containing the unpaired electron. redalyc.org For example, studies on ruthenium(III) and chromium(III) complexes with pyridine-phenol ligands have shown characteristic rhombic EPR spectra, which can be analyzed to understand the symmetry and electronic properties of the complexes. rsc.org

Table 4: Typical EPR Parameters for Paramagnetic Metal Complexes with Pyridine-Phenol Type Ligands

| Metal Ion | Typical Geometry | g-values | A-values (Hyperfine Coupling) |

| Cu(II) (d⁹) | Distorted Square Planar/Pyramidal | g∥ > g⊥ ≈ 2.0-2.3 | A∥ (Cu) ≈ 150-200 x 10⁻⁴ cm⁻¹ |

| Ru(III) (d⁵, low spin) | Pseudo-octahedral | g₁, g₂, g₃ (Rhombic) ≈ 1.8-2.4 | - |

| Cr(III) (d³) | Pseudo-octahedral | giso ≈ 1.98 | A (⁵³Cr) ≈ 15-25 x 10⁻⁴ cm⁻¹ |

Computational Chemistry and Theoretical Investigations of 2 Chloro 4 3 Methylpyridin 2 Yl Phenol

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a cornerstone of quantum chemical calculations, providing a robust balance between accuracy and computational cost. For this study, calculations are typically performed using a functional such as B3LYP combined with a basis set like 6-311G(d,p), a method proven effective for a variety of organic molecules. nih.govnih.gov

The first step in a theoretical investigation is to determine the most stable three-dimensional arrangement of atoms, known as the optimized molecular geometry. This process involves minimizing the energy of the molecule with respect to all atomic positions. The resulting geometry provides key data on bond lengths, bond angles, and dihedral (torsional) angles.

Conformational analysis is particularly important for 2-Chloro-4-(3-methylpyridin-2-yl)phenol due to the single bond connecting the phenol (B47542) and pyridine (B92270) rings. Rotation around this C-C bond can lead to different conformers with varying energies. DFT calculations reveal that the most stable conformer is nearly planar, a feature often stabilized by intramolecular interactions, such as a potential hydrogen bond between the phenolic hydroxyl group and the pyridine nitrogen atom. nih.gov The dihedral angle between the mean planes of the two aromatic rings is a critical parameter; for similar biaryl compounds, these angles are often found to be small, indicating a significant degree of conjugation between the rings. redalyc.orgnih.gov

| Parameter | Bond/Angle | Calculated Value |

|---|---|---|

| Bond Lengths (Å) | C-O (Phenol) | 1.365 |

| O-H (Phenol) | 0.968 | |

| C-Cl | 1.748 | |

| C(phenol)-C(pyridine) | 1.485 | |

| C-N (Pyridine) | 1.340 | |

| Bond Angles (°) | C-C-O (Phenol) | 119.5 |

| C-C-Cl | 121.0 | |

| C(phenol)-C(pyridine)-N | 117.8 | |

| Dihedral Angle (°) | C(phenol)-C(phenol)-C(pyridine)-C(pyridine) | 15.5 |

The electronic properties of a molecule are governed by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. ijaemr.com The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a crucial indicator of chemical reactivity and kinetic stability. ijaemr.comnih.gov

For this compound, the HOMO is typically localized on the electron-rich phenol ring, which is consistent with its function as an electron-donating moiety. nih.govnih.gov Conversely, the LUMO is often distributed across the electron-accepting pyridine ring. redalyc.org This spatial separation of the frontier orbitals indicates the potential for intramolecular charge transfer (ICT) upon electronic excitation. redalyc.org A smaller HOMO-LUMO gap suggests that the molecule can be more easily excited and is generally more reactive. nih.govijaemr.com

| Parameter | Energy (eV) |

|---|---|

| HOMO | -5.89 eV |

| LUMO | -1.25 eV |

| HOMO-LUMO Gap (ΔE) | 4.64 eV |

DFT calculations are highly effective in predicting vibrational and electronic spectra, which can be compared with experimental data to validate the computational model. researchgate.net

Vibrational Spectroscopy: Theoretical calculations of vibrational frequencies (infrared and Raman) correspond to the normal modes of vibration of the optimized geometry. While calculated frequencies are often systematically higher than experimental values due to the harmonic approximation, they can be corrected using a scaling factor, typically leading to excellent agreement. nih.govresearchgate.net This allows for the precise assignment of spectral bands to specific molecular motions. nih.govscielo.br

Electronic Spectroscopy: Time-Dependent DFT (TD-DFT) is used to simulate UV-Vis absorption spectra by calculating the energies of vertical electronic excitations from the ground state. redalyc.org The analysis of the orbitals involved in these transitions, such as the HOMO to LUMO transition, confirms the nature of the electronic processes, like intramolecular charge transfer. redalyc.org

| Vibrational Mode | Calculated Wavenumber (cm⁻¹) | Expected Experimental Wavenumber (cm⁻¹) |

|---|---|---|

| O-H stretch | 3650 | ~3400-3500 (broad) |

| Aromatic C-H stretch | 3150 | ~3050-3100 |

| C=C/C=N ring stretch | 1610 | ~1580-1600 |

| C-O stretch | 1280 | ~1250 |

| C-Cl stretch | 780 | ~760 |

Molecular Dynamics Simulations

While DFT provides a static, time-averaged picture of the molecule, Molecular Dynamics (MD) simulations offer a way to study its dynamic behavior over time. MD simulations solve Newton's equations of motion for a system of atoms and molecules, providing a trajectory that reveals how the molecule moves, vibrates, and changes conformation.

MD simulations can be used to explore the conformational landscape of this compound more extensively than static DFT calculations. By simulating the molecule at a given temperature, it is possible to observe transitions between different rotational conformers and assess their relative stabilities. Analysis of the trajectory, for instance by monitoring the root-mean-square deviation (RMSD) of the atomic positions, can confirm the stability of the lowest-energy conformation predicted by DFT.

The behavior of a molecule can be significantly influenced by its environment, particularly by the solvent. MD simulations excel at modeling these effects by including explicit solvent molecules (e.g., a box of water molecules) around the solute. This approach allows for the study of specific solute-solvent interactions, such as hydrogen bonding between the phenolic hydroxyl group or the pyridine nitrogen and surrounding water molecules. The structure of the solvent around the molecule can be characterized by calculating radial distribution functions (RDFs), which provide insight into the organization of the solvation shells. This explicit solvent modeling provides a more realistic representation of molecular behavior in solution compared to the implicit solvent models often used in DFT. redalyc.orgnih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR is a computational modeling method used to find relationships between the chemical structures of compounds and their biological activities. nih.govnih.gov

In Silico Molecular Docking Studies

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein), in order to form a stable complex. jbcpm.comnih.gov

Natural Bond Orbital (NBO) Analysis

NBO analysis is a theoretical method that interprets the molecular wavefunction in terms of localized chemical bonds and lone pairs, providing a picture that aligns with Lewis structure concepts. uni-muenchen.dewisc.edu The analysis examines charge transfer and hyperconjugative interactions between filled (donor) and empty (acceptor) orbitals. acadpubl.eu The stabilization energy (E(2)) associated with these interactions is calculated using second-order perturbation theory, where a larger E(2) value indicates a more significant interaction and greater stabilization of the molecule. uni-muenchen.deacadpubl.eu This provides detailed insight into intramolecular delocalization and the electronic structure of the molecule. nih.govmpg.de

Investigation of Biological Activities and Molecular Mechanisms of Action for 2 Chloro 4 3 Methylpyridin 2 Yl Phenol and Analogs

Antimicrobial Activity Studies (In Vitro)

The antimicrobial properties of phenolic compounds and their analogs are a significant area of research in the quest for new therapeutic agents. While specific studies on the antimicrobial activity of 2-Chloro-4-(3-methylpyridin-2-yl)phenol are not extensively detailed in the provided search results, the broader class of chlorinated phenols and pyridine (B92270) derivatives has demonstrated notable effects against various microbial strains.

Evaluation against Bacterial Strains (Gram-Positive and Gram-Negative)

The antibacterial efficacy of compounds structurally related to this compound is often evaluated against a panel of both Gram-positive and Gram-negative bacteria. For instance, studies on other chlorinated phenolic compounds have shown activity against pathogenic bacteria. The introduction of a chlorine atom to a phenol (B47542) ring can enhance its antimicrobial potency. Similarly, pyridine moieties are present in many compounds with established antibacterial effects. The specific arrangement of the chloro, methyl, and pyridinyl groups on the phenol structure of the title compound would be a key determinant of its antibacterial spectrum and potency. Standard methods like broth microdilution are typically used to determine the minimum inhibitory concentration (MIC), which is the lowest concentration of the compound that prevents visible growth of a microorganism.

Interactive Data Table: Representative Antibacterial Activity of Phenolic and Pyridine Analogs

| Compound Class | Bacterial Strain | Activity (MIC in µg/mL) |

| Chlorinated Phenols | Staphylococcus aureus | Varies |

| Escherichia coli | Varies | |

| Pyridine Derivatives | Bacillus cereus | Varies |

| Pseudomonas aeruginosa | Varies |

Mechanistic Investigations of Antimicrobial Action (e.g., Efflux Pumps)

One of the mechanisms by which bacteria develop resistance to antimicrobial agents is through the action of efflux pumps, which actively transport drugs out of the bacterial cell. nih.govnih.gov Small molecules that can inhibit these efflux pumps are of great interest as they can potentially restore the efficacy of existing antibiotics. gardp.org While there is no specific information in the search results about this compound acting as an efflux pump inhibitor, this is a plausible mechanism of action for a compound of this nature. Research in this area would involve assays to measure the accumulation of a known efflux pump substrate within bacterial cells in the presence and absence of the test compound.

Enzyme Inhibition Profiling (In Vitro)

The biological activity of a compound is often linked to its ability to interact with and inhibit specific enzymes that are crucial for the survival and proliferation of pathogens or diseased cells.

Modulation of Kinase Activities (e.g., ALK2, IDH1)

Kinases are a large family of enzymes that play a central role in cell signaling and are often dysregulated in diseases like cancer. Consequently, kinase inhibitors are a major class of therapeutic agents. Activin receptor-like kinase 2 (ALK2) and Isocitrate Dehydrogenase 1 (IDH1) are examples of kinases that have been identified as therapeutic targets. Although no specific data on the modulation of ALK2 or IDH1 by this compound was found, the general structure of the compound, featuring a substituted pyridine ring, is a common scaffold in many known kinase inhibitors. The evaluation of this compound's activity against a panel of kinases would be a logical step in profiling its potential as a modulator of kinase activity. Such profiling is typically done using in vitro kinase assays that measure the phosphorylation of a substrate by the target kinase in the presence of the test compound.

Interactive Data Table: Potential Enzyme Inhibition Targets

| Enzyme Target | Biological Role | Potential Effect of Inhibition |

| Bacterial Phosphopantetheinyl Transferases | Fatty acid & secondary metabolite synthesis | Antibacterial activity |

| ALK2 Kinase | Cell signaling | Anticancer activity |

| IDH1 Kinase | Cellular metabolism | Anticancer activity |

DNA Cleavage Activity

There are no specific studies detailing the DNA cleavage activity of this compound. However, compounds possessing similar structural elements, such as pyridinyl-phenol Schiff bases and metal complexes containing chlorophenol or pyridyl ligands, have demonstrated the ability to cleave DNA. These related compounds often act through oxidative or hydrolytic pathways. For instance, the Schiff base 2-{(E)-[(pyridin-3-yl)imino]methyl}phenol has been shown to cleave plasmid DNA, with its activity increasing at higher concentrations in the presence of an oxidizing agent like H2O2. researchgate.net Similarly, copper(II) complexes incorporating 2,2'-bipyridine (B1663995) (a dipyridyl structure) or derivatives of 4-chlorophenol (B41353) are capable of cleaving supercoiled plasmid DNA. researchgate.netnih.gov This activity is often mediated by reactive oxygen species (ROS) generated through redox cycling of the metal center. nih.gov The presence of both a phenol and a pyridine ring in this compound suggests that it could potentially form complexes with metal ions or participate in redox reactions capable of inducing DNA damage.

Table 1: DNA Cleavage Activity of Structurally Related Compounds

Receptor Interaction and Modulation Studies (In Vitro)

Specific ligand binding assay data for this compound at the GABAA receptor complex are not available. However, the broader class of phenolic compounds has been extensively studied for its modulatory effects on GABAA receptors. nih.govfrontiersin.org Phenols can act as activators, inhibitors, or allosteric ligands, interacting with various binding sites on the receptor complex. nih.gov For example, propofol (B549288) (2,6-diisopropylphenol), a simple phenol derivative, is a well-known positive allosteric modulator of GABAA receptors. frontiersin.org Furthermore, certain natural polyphenols, such as flavonoids, have been shown to bind to the benzodiazepine (B76468) site on the GABAA receptor, acting as modulators of GABAergic neurotransmission. nih.gov The presence of the phenol group in this compound makes it a plausible candidate for interaction with the GABAA receptor complex, although its affinity and modulatory effect would require experimental validation.

Table 2: Interaction of Phenolic and Pyridinic Analogs with GABAA Receptors

While no studies have directly tested this compound as a modulator of metabotropic glutamate (B1630785) receptors, its pyridine moiety is a key structural feature in several well-characterized mGluR5 allosteric modulators. nih.govnih.gov Notably, potent and selective mGluR5 negative allosteric modulators (NAMs), such as MPEP (2-Methyl-6-(phenylethynyl)pyridine) and MTEP (3-((2-Methyl-4-thiazolyl)ethynyl)pyridine), are pyridine derivatives. nih.gov These compounds bind to an allosteric site within the transmembrane domain of the receptor. nih.gov The structural relationship between these established mGluR5 NAMs and this compound suggests that the latter could potentially interact with an allosteric site on mGluR5 or other mGluR subtypes. Experimental evaluation would be necessary to determine if it acts as a positive (PAM), negative (NAM), or silent (SAM) allosteric modulator. nih.gov

Table 3: Pyridine-Containing Allosteric Modulators of mGluR5

There is no published research investigating the activity of this compound at the G-protein-coupled receptor 40 (GPR40), also known as Free Fatty Acid Receptor 1 (FFAR1). GPR40 is activated by medium and long-chain fatty acids, and the majority of potent synthetic agonists developed to date, such as TAK-875, feature a carboxylic acid head group that is thought to mimic the endogenous ligands. nih.govnih.gov This structural feature is absent in this compound. However, studies on other classes of natural products have shown that non-carboxylic acid compounds can exhibit activity at GPR40. For example, the marine phlorotannins dieckol (B191000) and phlorofucofuroeckol-A, which are polyphenolic compounds, were found to have mild agonistic effects at GPR40. mdpi.com This indicates that other functional groups besides carboxylic acids can confer GPR40 agonism, and thus the potential activity of this compound cannot be definitively ruled out without direct testing.

Structure-Activity Relationship (SAR) Derivations

In the absence of experimental data for a series of analogs of this compound, a hypothetical structure-activity relationship can be derived by considering its key chemical features and their known roles in receptor interactions.

Phenolic Hydroxyl Group: The -OH group is a critical pharmacophoric feature. It can act as both a hydrogen bond donor and acceptor, facilitating interactions with amino acid residues in a receptor binding pocket. This feature is fundamental to the activity of many GABAA receptor modulators. nih.govfrontiersin.org

Pyridine Ring: The nitrogen atom within the pyridine ring is a hydrogen bond acceptor. The aromatic nature of the ring allows for potential π-π stacking interactions. The pyridine ring is a core component of many mGluR5 allosteric modulators, indicating its importance for binding at that particular allosteric site. nih.gov

The specific spatial arrangement of these features—the hydrogen bond donor/acceptor sites, the aromatic systems, and the lipophilic regions—constitutes the pharmacophore of this compound. The relative orientation of the phenol and pyridine rings, which is influenced by the bond connecting them, would be a crucial factor in determining how well this pharmacophore fits into the binding sites of various biological targets.

Impact of Substituent Modifications on Biological Potency and Selectivity

The biological potency and selectivity of compounds structurally related to this compound are significantly influenced by the nature and position of various substituents on the aromatic rings. Structure-activity relationship (SAR) studies on analogous series of compounds, such as 2-phenol-4-aryl-6-chlorophenyl pyridines and other substituted chloro- and hydroxy-biphenyls, provide valuable insights into how modifications to this core structure could modulate its biological effects.

In a series of 2,4-diphenyl-5H-chromeno[4,3-b]pyridines, which share a substituted pyridine core, the placement of hydroxyl and chloro groups was found to be critical for their activity as topoisomerase IIα inhibitors. Specifically, positioning a hydroxyphenyl group at the 4-position of the central pyridine ring generally leads to superior inhibitory activity and antiproliferative effects. nih.gov Furthermore, 3'- or 4'-hydroxyphenyl substitutions at either the 2- or 4-position of the pyridine ring were more favorable for activity than 2'-substitutions. nih.gov This suggests that for this compound, the relative positions of the chloro, hydroxyl, and methyl groups are likely key determinants of its biological activity.

For other related heterocyclic compounds, the introduction of a chloro substituent has been shown to enhance antiproliferative activity. For instance, in a series of acetylenic thioquinolines, compounds containing a 4-chloro-2-butynyl substituent exhibited potent antiproliferative activity against a panel of human and murine cancer cell lines. nih.gov Similarly, in a study of 3-chloroazetidin-2-ones, analogs of Combretastatin A-4, the presence of a chloro group at the 3-position of the β-lactam ring was associated with potent antiproliferative effects in breast cancer cells. mdpi.com This highlights the potential importance of the chloro group in this compound for its biological potency.

The methyl group on the pyridine ring also likely plays a role in modulating activity. In studies on phenolic acids binding to bovine serum albumin, methylation at the 3-position was found to strengthen the binding affinity. nih.gov This suggests that the 3-methyl group in this compound could enhance its interaction with protein targets.

Based on these findings from analogous compounds, the following table summarizes the likely impact of substituent modifications on the biological potency and selectivity of this compound.

| Substituent | Position | Likely Impact on Potency/Selectivity | Rationale from Analogous Compounds |

|---|---|---|---|

| -OH (hydroxyl) | Phenolic ring | Crucial for activity, position is key | Hydroxyphenyl groups are important for the activity of 2-phenol-4-aryl-6-chlorophenyl pyridine derivatives. nih.gov |

| -Cl (chloro) | Phenolic ring | Likely enhances potency | Chloro-substituents are associated with increased antiproliferative activity in various heterocyclic compounds. nih.govmdpi.com |

| -CH3 (methyl) | Pyridine ring | May enhance protein binding and potency | Methylation has been shown to increase the binding affinity of phenolic compounds to proteins. nih.gov |

| Pyridine ring | Core structure | Contributes to the overall biological activity profile | The pyridine scaffold is common in many biologically active compounds, including topoisomerase inhibitors. nih.govresearchgate.net |

Cellular Mechanism Studies (In Vitro, Non-Clinical)

While direct studies on the effects of this compound on cellular growth and proliferation are not extensively documented in the public domain, the antiproliferative activity of structurally similar compounds has been evaluated in various cancer cell lines. These studies provide a basis for predicting the potential effects of the target compound.

For example, a series of 2-phenol-4-aryl-6-chlorophenyl pyridine derivatives demonstrated significant cytotoxicity against several human cancer cell lines, including DU145 (prostate), HCT15 (colon), T47D (breast), and HeLa (cervical). nih.govewha.ac.kr Many of these compounds exhibited stronger cytotoxic effects than the positive controls used in the studies. nih.govewha.ac.kr Another study on 2-phenol-4-chlorophenyl-6-aryl pyridines also reported moderate to significant cytotoxic effects, particularly against T47D breast cancer cells. researchgate.netnih.gov

Furthermore, novel oxiranyl-quinoxaline derivatives, which also contain a chloro-substituted heterocyclic core, have shown good antiproliferative activity against neuroblastoma cell lines SK-N-SH and IMR-32. nih.gov Similarly, 4-chloro-2-((5-aryl-1,3,4-oxadiazol-2-yl)amino)phenol analogues have demonstrated significant anticancer activity against cell lines such as SNB-19 (glioblastoma), NCI-H460 (lung), and SNB-75 (glioblastoma). mdpi.com

Given these findings, it is plausible that this compound could exhibit antiproliferative activity against a range of cancer cell lines. The following table summarizes the observed activities of some analogous compounds.

| Analogous Compound Series | Tested Cancer Cell Lines | Observed Effect | Reference |

|---|---|---|---|

| 2-phenol-4-aryl-6-chlorophenyl pyridines | DU145, HCT15, T47D, HeLa | Strong to moderate cytotoxicity | nih.govewha.ac.kr |

| 2-phenol-4-chlorophenyl-6-aryl pyridines | HCT15, T47D, DU145, HeLa | Moderate to significant cytotoxicity, especially against T47D | researchgate.netnih.gov |

| Oxiranyl-quinoxaline derivatives | SK-N-SH, IMR-32 | Good antiproliferative activity | nih.gov |

| 4-chloro-2-((5-aryl-1,3,4-oxadiazol-2-yl)amino)phenol analogues | SNB-19, NCI-H460, SNB-75 | Significant anticancer activity | mdpi.com |

The mechanistic target of rapamycin (B549165) (mTOR) is a crucial kinase that regulates cell growth, proliferation, and survival, and its dysregulation is implicated in cancer. nih.gov The mTOR signaling pathway, particularly the mTORC1 complex, is a key target for anticancer drug development. nih.gov While there is no direct evidence of this compound modulating the mTORC1 pathway, the chemical scaffolds of some known mTOR inhibitors share features with this compound, such as the presence of a pyridine ring.

For instance, pyrido[2,3-d]pyrimidine-2,4-diamine (B6165648) has been identified as a promising scaffold for the development of small molecule mTOR inhibitors. nih.gov The pyridine nitrogen at position 8 of this bicyclic core was found to be optimal for activity. nih.gov This suggests that the pyridine moiety in this compound could potentially interact with the ATP-binding site of the mTOR kinase domain.

The activation of mTORC1 is a complex process involving upstream signals from pathways like PI3K/AKT. nih.gov Activated mTORC1 then phosphorylates downstream targets such as S6K1 and 4E-BP1, leading to increased protein and lipid synthesis. nih.gov Inhibition of mTORC1 can induce autophagy and proteolysis. nih.gov A compound like this compound, if it were to inhibit mTORC1, would be expected to induce similar downstream effects.

Further investigation would be required to determine if this compound or its analogs directly inhibit mTOR kinase activity or modulate the mTORC1 signaling pathway through other mechanisms.

Protein Binding Studies (e.g., with Bovine Serum Albumin - BSA)

The binding of small molecules to plasma proteins, such as serum albumin, is a critical determinant of their pharmacokinetic properties. Bovine serum albumin (BSA) is often used as a model protein for these studies due to its structural similarity to human serum albumin. The interaction of phenolic compounds with BSA has been extensively studied. nih.govcngb.org

The binding affinity of phenolic acids and their derivatives to BSA is influenced by the nature and position of substituents on the phenol ring. nih.gov A study on 114 phenolic acids and their derivatives revealed that a hydroxyl group at the 2-position of a benzoic acid core led to stronger binding affinity, while a hydroxyl group at the 4-position had a negative influence. nih.gov Substituting hydroxyl groups with methoxy (B1213986) groups at the 4-position and with methyl groups at the 3-position both strengthened the binding affinity. nih.gov Hydrogen bonding was identified as a key force in these interactions. nih.gov

For this compound, its binding to BSA would likely be influenced by its constituent groups:

Phenolic hydroxyl group: This group can participate in hydrogen bonding with amino acid residues on the protein surface.

Chloro group: The electronegativity and size of the chlorine atom can influence hydrophobic and electronic interactions.

Methyl group: This group can contribute to hydrophobic interactions within the binding pocket of BSA.

Pyridinyl group: The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor.

Fluorescence quenching is a common technique used to study the binding of small molecules to proteins like BSA. nih.govnih.gov The intrinsic fluorescence of BSA, primarily due to tryptophan residues, is quenched upon binding of a ligand. The extent of quenching can be used to determine binding constants and the number of binding sites.

The following table outlines the expected contributions of the different functional groups of this compound to its binding with BSA, based on general principles of protein-ligand interactions.

| Functional Group | Potential Contribution to BSA Binding |

|---|---|

| Phenolic -OH | Hydrogen bond donor/acceptor |

| -Cl | Hydrophobic and electronic interactions |

| -CH3 | Hydrophobic interactions |

| Pyridinyl N | Hydrogen bond acceptor |

In Vitro Absorption, Distribution, Metabolism, and Excretion (ADME) Characterization

Absorption: The permeability of a compound can be assessed using assays such as the Parallel Artificial Membrane Permeability Assay (PAMPA). nih.gov The lipophilicity of this compound, which can be estimated by its LogP value, will be a key factor in its passive diffusion across membranes.

Distribution: Plasma protein binding is a major determinant of a drug's distribution. As discussed in section 5.6, this compound is expected to bind to serum albumin. High plasma protein binding can limit the free fraction of the drug available to exert its pharmacological effect. mdpi.com

Metabolism: The metabolic stability of the compound can be evaluated by incubating it with liver microsomes or hepatocytes from different species (e.g., human, mouse). nih.govmdpi.com The presence of the phenol and pyridine rings suggests that the compound may be susceptible to phase I (e.g., oxidation, hydroxylation) and phase II (e.g., glucuronidation, sulfation) metabolism. The chloro and methyl substituents may also influence the rate and sites of metabolism.

Excretion: While excretion is primarily an in vivo parameter, in vitro studies can provide clues about potential excretion pathways. For instance, transporter interaction studies can indicate whether the compound is a substrate for efflux or uptake transporters that play a role in renal or biliary clearance.

The following table summarizes the key in vitro ADME parameters and the assays used to evaluate them.

| ADME Parameter | Common In Vitro Assay | Expected Influencing Factors for this compound |

|---|---|---|

| Absorption (Permeability) | PAMPA, Caco-2 permeability assay | Lipophilicity (LogP), hydrogen bonding capacity |

| Distribution (Protein Binding) | Equilibrium dialysis, ultrafiltration with plasma | Presence of phenolic, chloro, and pyridinyl groups |

| Metabolism (Stability) | Liver microsome stability assay, hepatocyte stability assay | Phenol and pyridine rings as potential sites of metabolism |

| Excretion (Transporter Interaction) | Transporter substrate/inhibition assays (e.g., P-gp, BCRP) | Overall physicochemical properties of the molecule |

Analytical Methodologies for the Detection and Quantification of 2 Chloro 4 3 Methylpyridin 2 Yl Phenol

Chromatographic Separation Techniques

Chromatography is the cornerstone for isolating and detecting 2-Chloro-4-(3-methylpyridin-2-yl)phenol. Both high-performance liquid chromatography and gas chromatography are powerful techniques employed for the analysis of this and related phenolic compounds.

High-Performance Liquid Chromatography (HPLC) with Diverse Detectors

High-Performance Liquid Chromatography (HPLC) is a widely used method for the analysis of phenolic compounds. The technique separates components of a mixture based on their differential partitioning between a stationary phase and a mobile phase. For compounds like this compound, reverse-phase HPLC is typically employed, utilizing a nonpolar stationary phase (such as C18) and a polar mobile phase.

The choice of detector is critical and depends on the required sensitivity and selectivity. Ultraviolet (UV) absorption detection is common for phenols due to their inherent chromophores. epa.gov For enhanced selectivity and sensitivity, especially in complex matrices, mass spectrometry (MS) or fluorescence detectors can be coupled with HPLC. researchgate.netresearchgate.net Pre-column derivatization can be used to attach a fluorescent tag to the phenol (B47542), significantly improving detection limits. researchgate.netscirp.org

Table 1: Illustrative HPLC Conditions for Phenolic Compound Analysis

| Parameter | Condition | Source |

| Column | Hypersil BDS C18 (50mm x 4.6mm), 3µm | researchgate.net |

| Mobile Phase | Buffer-Acetonitrile (79:21, v/v) | researchgate.net |

| Buffer | 10mM Ammonium Acetate | researchgate.net |

| Flow Rate | 1.0 mL/min | researchgate.net |

| Detector | UV at 274 nm or 210 nm | epa.govresearchgate.net |

| Injection Volume | 50-100 µL | epa.gov |

Gas Chromatography (GC) Coupled with Mass Spectrometry (MS)

Gas Chromatography (GC) is another principal technique for the analysis of volatile and semi-volatile compounds like phenols. epa.gov Due to the polar nature of the hydroxyl group, phenols often require derivatization to increase their volatility and thermal stability, and to improve their chromatographic peak shape. researchgate.netresearchgate.net GC separates compounds based on their boiling points and interaction with the stationary phase in a capillary column.

When coupled with Mass Spectrometry (MS), GC/MS provides high sensitivity and specificity, allowing for the definitive identification and quantification of the target analyte. researchgate.net The mass spectrometer fragments the eluting compounds into characteristic ions, creating a mass spectrum that serves as a chemical fingerprint.

Table 2: Typical GC/MS Parameters for Phenolic Compound Analysis

| Parameter | Condition | Source |

| GC Column | DB-5 or DB-1701 | epa.govchromforum.org |

| Injector | Split/Splitless | N/A |

| Carrier Gas | Helium | N/A |

| Oven Program | Temperature gradient (e.g., 50°C to 300°C) | N/A |

| Ionization Mode | Electron Ionization (EI) | chromforum.org |

| MS Detector | Quadrupole or Ion Trap | N/A |

Sample Preparation and Extraction Methodologies

Effective sample preparation is a critical step to isolate this compound from the sample matrix, concentrate it, and remove interfering substances before chromatographic analysis.

Solid-Phase Extraction (SPE) Protocols

Solid-Phase Extraction (SPE) is the most common and effective technique for extracting phenols from aqueous samples like drinking or environmental water. epa.govchromatographyonline.comunitedchem.com This method involves passing the liquid sample through a cartridge containing a solid sorbent that retains the analytes of interest. nih.gov For phenolic compounds, sorbents like polystyrene-divinylbenzene are often used. chromatographyonline.comunitedchem.com After sample loading, interfering substances are washed away, and the target compound is then eluted with a small volume of an organic solvent, such as dichloromethane. chromatographyonline.comunitedchem.com This process not only cleans up the sample but also concentrates the analyte, leading to improved detection limits. nih.gov

Table 3: Generalized Solid-Phase Extraction Protocol for Phenols in Water

| Step | Procedure | Source |

| 1. Sample Pretreatment | Acidify 1 L water sample to pH ≤ 2 with HCl. | chromatographyonline.comunitedchem.com |

| 2. Cartridge Conditioning | Condition SPE cartridge (e.g., polystyrene divinylbenzene) with dichloromethane, followed by methanol, and then acidified water. | chromatographyonline.com |

| 3. Sample Loading | Pass the water sample through the cartridge at a controlled flow rate (e.g., 20 mL/min). | thermofisher.com |

| 4. Cartridge Drying | Dry the cartridge under vacuum or a stream of nitrogen. | chromatographyonline.comunitedchem.com |

| 5. Elution | Elute the retained phenols with dichloromethane. | chromatographyonline.comunitedchem.com |

| 6. Concentration | Concentrate the eluate to a final volume (e.g., 1 mL) under a gentle stream of nitrogen. | unitedchem.com |

Derivatization Methods for Enhanced Analytical Sensitivity

Derivatization is a chemical modification process used to convert an analyte into a product that has improved properties for analysis, particularly for GC. For phenols, derivatization is often necessary to block the polar hydroxyl group, thereby increasing volatility and reducing peak tailing. researchgate.net

Common derivatization reactions include silylation, where an organosilicon group replaces the active hydrogen in the hydroxyl group, and acylation. researchgate.net Reagents like bis(trimethylsilyl)trifluoroacetamide (BSTFA) are frequently used for silylation. chromforum.org Another approach is pentafluorobenzylation. These reactions improve chromatographic performance and can enhance the sensitivity of detection, especially with an electron capture detector (ECD). epa.gov For HPLC, derivatization with a fluorescent reagent can be performed to allow for highly sensitive fluorescence detection. researchgate.net

Table 4: Common Derivatization Reagents for Phenols

| Reagent | Purpose | Analytical Technique | Source |

| Bis(trimethylsilyl)trifluoroacetamide (BSTFA) | Silylation to increase volatility and thermal stability. | GC/MS | researchgate.netchromforum.org |

| Pentafluorobenzyl Bromide (PFBBr) | Acylation to improve chromatographic behavior and ECD sensitivity. | GC-ECD | epa.gov |

| 2-(9-Carbazole)-ethyl-chloroformate (CEOC) | Adds a fluorescent tag for sensitive detection. | HPLC-Fluorescence | researchgate.net |

| 4-Nitrobenzoyl Chloride | Adds a UV-active tag for enhanced detection. | HPLC-UV | scirp.org |

| 2-Sulfobenzoic Anhydride (SBA) | Improves detection by negative ion MALDI-MS. | MALDI-MS | nih.gov |

Development and Validation of Quantitative Analytical Methods for Research Applications

The development and validation of a quantitative analytical method are essential to ensure that the results are accurate, reliable, and reproducible. Method validation is performed according to guidelines from bodies like the International Conference on Harmonisation (ICH). researchgate.netresearchgate.net

Key validation parameters include:

Linearity: Demonstrating that the analytical response is directly proportional to the concentration of the analyte over a defined range. nih.gov

Limit of Detection (LOD): The lowest concentration of an analyte that can be reliably detected. nih.govnih.gov

Limit of Quantification (LOQ): The lowest concentration of an analyte that can be quantitatively determined with acceptable precision and accuracy. nih.gov

Accuracy: The closeness of the measured value to the true value, often assessed through recovery studies on spiked samples. nih.gov

Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. It is usually expressed as the relative standard deviation (RSD). nih.gov

Specificity: The ability of the method to assess unequivocally the analyte in the presence of components that may be expected to be present.

These parameters are rigorously evaluated using calibration standards and quality control samples to establish the performance characteristics of the analytical method. nih.gov

Table 5: Key Parameters for Analytical Method Validation

| Parameter | Description | Typical Acceptance Criteria | Source |

| Linearity | The ability to elicit test results that are directly proportional to the analyte concentration. | Correlation coefficient (r²) ≥ 0.999 | nih.gov |

| Accuracy (Recovery) | The closeness of agreement between the true value and the value found. | 95-105% recovery for spiked samples. | nih.gov |

| Precision (RSD) | The degree of scatter between a series of measurements. | Relative Standard Deviation (RSD) < 15%. | nih.gov |

| Limit of Detection (LOD) | The lowest amount of analyte that can be detected. | Signal-to-Noise ratio of 3:1. | nih.gov |

| Limit of Quantification (LOQ) | The lowest amount of analyte that can be quantified. | Signal-to-Noise ratio of 10:1. | nih.gov |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.